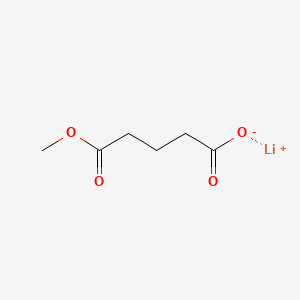

Lithium methyl glutarate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64601-12-3 |

|---|---|

Molecular Formula |

C6H9LiO4 |

Molecular Weight |

152.1 g/mol |

IUPAC Name |

lithium;5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H10O4.Li/c1-10-6(9)4-2-3-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

YVACGVLJRJXAIV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].COC(=O)CCCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Methyl Glutarate and Its Precursors

Direct Synthesis Routes from Methyl Glutarate and Lithium Sources

The most straightforward approach to synthesizing lithium methyl glutarate involves the reaction of methyl glutarate with a suitable lithium source. This process is typically a deprotonation or saponification reaction, targeting the carboxylic acid proton of a monoester precursor or the hydrolysis of one ester group followed by reaction with a lithium base. A common method involves the careful reaction of methyl glutarate's corresponding carboxylic acid (glutaric acid monomethyl ester) with a lithium base like lithium hydroxide (B78521) or lithium carbonate.

Alternatively, the formation of a lithium enolate from the ester is a possibility with strong, non-nucleophilic bases. However, for the formation of the carboxylate salt, a direct reaction with a base like lithium hydroxide is more typical.

Optimizing Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the stoichiometry of the reactants. For the formation of organolithium compounds, reactions are often conducted at low temperatures, such as -78 °C, to minimize side reactions. diva-portal.org However, for the formation of a simple lithium salt from a carboxylic acid, conditions can be less stringent.

Optimization studies typically involve systematic variation of these parameters to identify the ideal conditions for maximizing product yield and purity. For instance, in related organolithium reactions, precise control over temperature and reactant ratios has been shown to be critical for achieving high yields and minimizing impurity formation. cam.ac.uk

Table 1: Hypothetical Optimization of this compound Synthesis This table is illustrative and based on general principles of chemical reaction optimization.

| Entry | Lithium Source | Stoichiometry (Base:Ester) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiOH | 1.0:1.0 | 25 | 4 | 85 |

| 2 | LiOH | 1.1:1.0 | 25 | 4 | 92 |

| 3 | LiOH | 1.1:1.0 | 50 | 2 | 90 (with diester hydrolysis) |

| 4 | Li₂CO₃ | 0.55:1.0 | 60 | 8 | 88 |

Investigation of Solvent Effects on Synthesis Pathways

The choice of solvent is crucial in the synthesis of lithium salts and organolithium compounds, as it can influence the solubility of reactants, the reaction rate, and the stability of intermediates. nih.gov For organolithium reagents, ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used because they can solvate the lithium cation, which helps to stabilize the reagent and increase its reactivity. libretexts.org

In the context of forming this compound via saponification, polar protic solvents like water or alcohols might be used in conjunction with a lithium base. For enolate formation, anhydrous polar aprotic solvents like THF are essential. The polarity and coordinating ability of the solvent, indicated by properties like the dielectric constant, can play a significant role in the reaction pathway and the crystalline structure of the resulting product. researchgate.neteurekalert.org

Table 2: Influence of Solvent on a Hypothetical Synthesis This table illustrates potential solvent effects based on established chemical principles.

| Entry | Solvent | Dielectric Constant (approx.) | Outcome |

|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 7.6 | Good solubility for precursors, suitable for enolate formation. researchgate.net |

| 2 | Diethyl Ether | 4.3 | Commonly used for organolithium reactions, but lower solubility. libretexts.org |

| 3 | Water/Methanol (B129727) | 80 / 33 | Suitable for saponification with LiOH. |

| 4 | Hexane | 1.9 | Poor solubility for ionic species, generally unsuitable. |

Catalyst Development for Enhanced Formation

While the direct formation of a lithium salt from a carboxylic acid and a base is a stoichiometric reaction that does not typically require a catalyst, catalysis can be relevant in related transformations. For instance, lithium-doped catalysts have been developed for reactions like transesterification. alfachemic.com In the broader context of methyl group transfers, various catalytic systems are employed, though these are not directly applicable to the formation of the salt itself. researchgate.netnih.gov

Research into phase-transfer catalysts could present a potential avenue for enhancing the reaction rate between an aqueous lithium base and an organic solution of the methyl glutarate precursor, although this is not a widely documented approach for this specific synthesis. The development of specific catalysts for the direct and selective formation of this compound from methyl glutarate remains an area for further investigation.

Indirect Synthetic Approaches via Functional Group Transformations

Indirect methods provide alternative pathways to this compound, often starting from more readily available or structurally complex precursors. These routes involve one or more chemical transformations to generate the required methyl glutarate structure before or during the introduction of the lithium cation.

Conversion of Related Carboxylic Acid or Ester Precursors

A common indirect strategy involves the synthesis of a glutarate derivative that can be selectively converted to the desired monoester. For example, one could start with glutaric anhydride, react it with methanol to open the ring and form glutaric acid monomethyl ester, and then treat this intermediate with a lithium base such as lithium hydroxide to yield the final product.

Syntheses of related complex glutarate esters have been reported, demonstrating the viability of multi-step sequences involving functional group interconversions. For instance, the synthesis of α-methyl 2-methyleneglutarate (B1258928) has been achieved through a sequence starting from 3-hydroxymethylcyclopentene, which is converted into a glutarate derivative that is then rearranged to the final product. researchgate.netnih.gov Such strategies highlight how precursor molecules can be manipulated to achieve a specific substitution pattern on the glutarate backbone before the final salt formation step.

Stereoselective and Enantioselective Synthetic Strategies

While methyl glutarate itself is an achiral molecule, stereoselective synthesis becomes critical when dealing with substituted glutarate derivatives. If a chiral center is present on the glutarate backbone, enantioselective or stereoselective methods are required to produce a specific stereoisomer.

These strategies often rely on the use of chiral auxiliaries, asymmetric catalysts, or starting with a chiral precursor from the "chiral pool." For example, research into the synthesis of substituted glutarate analogs has explored the use of chiral precursors to control the stereochemistry of the final product. nih.gov A synthetic route could involve an asymmetric Michael addition to an α,β-unsaturated ester to create a chiral glutarate derivative, which could then be converted to the corresponding lithium methyl ester salt.

Green Chemistry Approaches in Synthesis

In the pursuit of more environmentally benign synthetic routes, green chemistry principles are being increasingly applied to the synthesis of glutaric acid and its derivatives. One promising approach is the use of biocatalysis. For instance, the synthesis of (R)-3-TBDMSO glutaric acid methyl monoester, a structurally related compound, has been achieved using the enzyme Novozym 435. This biocatalytic method operates under mild conditions and avoids the use of hazardous reagents.

Furthermore, the production of glutaric acid itself is seeing a shift towards bio-based methods. Metabolically engineered strains of Corynebacterium glutamicum have been developed to produce glutaric acid from glucose. This fermentation-based approach offers a renewable alternative to traditional chemical synthesis from petroleum-based feedstocks.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning from laboratory-scale synthesis to larger preparative and industrial production necessitates careful consideration of process efficiency and safety.

Process Intensification Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com In the context of organic salt synthesis, continuous flow chemistry presents a significant opportunity for process intensification. frontiersin.orgunito.it Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to better control over reaction conditions, improved safety, and potentially higher yields and purity. researchgate.net For exothermic reactions, such as the formation of carboxylate salts, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, mitigating risks associated with thermal runaways. uni-muenchen.de

The application of enabling technologies such as ultrasound can further enhance reaction rates and efficiency in continuous flow systems. frontiersin.org These technologies can promote mixing and mass transfer, leading to faster reaction times and reduced energy consumption. youtube.com The move towards continuous manufacturing aligns with the principles of green chemistry by minimizing waste and improving energy efficiency. unito.it

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Carboxylate Salts

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Often relies on mechanical stirring | Enhanced by efficient mixing in small channels |

| Safety | Higher risk with large volumes of reagents | Inherently safer with smaller reaction volumes |

| Scalability | Can be complex and require re-optimization | More straightforward "scaling-out" by parallelization |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and residence time |

Impurity Profiling and Purification Techniques

Ensuring the purity of this compound is paramount for its intended applications. A thorough understanding of potential impurities is the first step in developing effective purification strategies.

Impurity Profiling

Potential impurities in this compound can originate from starting materials, side reactions, or degradation products. Common organic impurities could include unreacted glutaric acid monomethyl ester, glutaric acid, and dimethyl glutarate. Inorganic impurities might consist of residual lithium salts or other metal ions.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for identifying and quantifying organic impurities. unito.it For ionic and non-volatile compounds like this compound, HPLC, particularly with mass spectrometric detection (LC-MS), is a highly effective method for impurity profiling. chromforum.orgresearchgate.net Derivatization techniques can be employed to enhance the detectability of carboxylic acids in both HPLC and GC analysis. nih.govnih.gov

Purification Techniques

Crystallization is a fundamental and widely used technique for the purification of solid organic compounds, including carboxylate salts. uct.ac.zareachemchemicals.com The process relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. uct.ac.za For lithium carboxylates, controlled crystallization from an aqueous solution can yield high-purity crystals. Advanced crystallization techniques, such as reactive crystallization and the use of continuous crystallizers, can offer greater control over crystal size, morphology, and purity. frontiersin.org Sublimation is another technique that can be effective for purifying some organic salts. acs.org

Table 2: Advanced Purification Techniques for Organic Salts

| Technique | Principle | Applicability to this compound |

|---|---|---|

| Reactive Crystallization | Crystallization occurs simultaneously with the chemical reaction forming the product. | Potentially high, as it could be integrated with the neutralization step to directly yield pure crystals. |

| Continuous Crystallization | Crystallization is performed in a continuous flow system, offering better control over process parameters. | Offers improved consistency and control over particle size distribution compared to batch crystallization. frontiersin.org |

| Preparative Chromatography | Separation is based on the differential partitioning of components between a stationary and a mobile phase. | Can be a highly effective but more costly method for achieving very high purity. |

Chromatographic methods can also be employed for purification, especially when very high purity is required. While often used for analysis, techniques like preparative HPLC can be scaled up to isolate pure compounds.

Detailed Scientific Data on this compound Remains Elusive in Publicly Accessible Research

Despite a comprehensive search of available scientific literature and databases, detailed experimental data concerning the advanced structural characterization and solid-state chemistry of this compound is not presently available. Consequently, the construction of a detailed scientific article focusing solely on this compound, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought in-depth information on several key analytical areas for this compound, including:

Single-Crystal X-ray Diffraction Studies: No crystallographic data, including details on crystal packing, intermolecular interactions, polymorphism, or the effects of co-crystallizers and solvates, could be located for this compound.

Advanced Spectroscopic Investigations: The search yielded no specific studies on this compound utilizing solid-state nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (Raman and infrared), or X-ray absorption and emission spectroscopy (XAS, XES). Such studies would be essential for elucidating the local structure, bonding, molecular conformations, metal-ligand modes, and electronic structure of the compound.

At present, the scientific community has not published research that would provide the necessary data to address the specific sections and subsections of the proposed article outline. Therefore, any attempt to create the requested content would be fundamentally speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Advanced Structural Characterization and Solid State Chemistry of Lithium Methyl Glutarate

Structural Analysis of Aggregates and Solution-Phase Speciation

The behavior of lithium methyl glutarate in solution is complex, often involving the formation of various aggregates and solvated species. Understanding this solution-phase speciation is critical for controlling its reactivity and physical properties. Advanced spectroscopic and scattering techniques provide invaluable insights into these phenomena.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For lithium compounds, multinuclear NMR, particularly 7Li and 13C NMR, offers detailed information about the local chemical environment of the lithium ion and the carboxylate ligand. However, at room temperature, dynamic processes such as intermolecular exchange of lithium ions and conformational changes within the glutarate backbone can lead to averaged signals, obscuring the details of specific aggregate structures.

Cryogenic NMR, which involves conducting experiments at low temperatures, can "freeze out" these dynamic equilibria, allowing for the resolution of distinct signals from different species present in solution. wiley.com This technique can differentiate between monomers, dimers, and higher-order aggregates of this compound, as well as distinguish between different solvation states (e.g., coordination by a varying number of solvent molecules). For instance, distinct 7Li NMR chemical shifts would be expected for a monomeric, solvent-separated ion pair versus a contact ion pair within a dimeric aggregate.

Table 1: Hypothetical 7Li NMR Data for this compound Species at Cryogenic Temperatures

| Species | Proposed Structure | Expected 7Li Chemical Shift (ppm) | Expected Multiplicity |

| Monomer | Solvent-separated ion pair | -1.0 to 0.5 | Singlet |

| Dimer | Contact ion pair, bridged | 0.5 to 2.0 | Singlet or multiple signals depending on symmetry |

| Tetramer | Cubic or ladder-like structure | 2.0 to 4.0 | Multiple signals for inequivalent Li environments |

Note: The chemical shift ranges are illustrative and would depend on the solvent and temperature.

DLS measures the time-dependent fluctuations in the intensity of scattered light, which are related to the translational diffusion of particles in solution. nih.gov From the diffusion coefficient, the hydrodynamic radius (Rh) of the aggregates can be determined using the Stokes-Einstein equation. nih.gov DLS is particularly useful for detecting the presence of larger aggregates and for monitoring changes in aggregation state as a function of concentration, temperature, or solvent composition. nih.govmdpi.com For this compound, DLS can provide a rapid assessment of the presence of oligomeric or polymeric species in solution. harvard.edu

Table 2: Comparison of DLS and SAXS for the Analysis of this compound Aggregates

| Technique | Principle | Information Obtained | Advantages | Limitations |

| DLS | Measures fluctuations in scattered light intensity to determine diffusion coefficient. nih.gov | Hydrodynamic radius (Rh), size distribution, detection of large aggregates. nih.govharvard.edu | Fast, non-invasive, sensitive to small amounts of large aggregates. nih.gov | Low resolution, assumes spherical shape, sensitive to dust and impurities. xenocs.com |

| SAXS | Measures the angular dependence of scattered X-rays. malvernpanalytical.com | Radius of gyration (Rg), molecular weight, particle shape, internal structure. youtube.comresearchgate.net | High resolution, provides detailed structural information, applicable to various sample states. xenocs.commalvernpanalytical.com | Requires a dedicated X-ray source, more complex data analysis. |

Investigations into Chiral Forms and Enantiomeric Purity Assessment (excluding basic identification)

When the methyl glutarate backbone is substituted to create a chiral center (e.g., at the 2- or 3-position), the resulting this compound can exist as enantiomers. The assessment of enantiomeric purity is crucial in many applications, and advanced analytical methods are required for accurate quantification.

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for studying chiral molecules that contain a chromophore. The glutarate moiety itself does not have a strong chromophore in the accessible UV-Vis region. However, derivatization of the chiral this compound with a chromophoric group can induce a measurable ECD signal. The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration of the stereogenic center(s) and the conformation of the molecule in solution.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left- and right-circularly polarized infrared radiation, is another valuable chiroptical technique. rsc.org VCD has the advantage of being applicable to any chiral molecule with vibrational transitions, without the need for a chromophore. The VCD spectrum provides a rich fingerprint of the stereochemical structure. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration of the chiral this compound can be unequivocally determined.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for the determination of enantiomeric excess (% ee). For compounds like chiral methyl glutarates, this is typically achieved through two main strategies.

The first approach involves the use of a chiral stationary phase (CSP) . The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus their separation. nih.govsigmaaldrich.com For acidic compounds like glutarate derivatives, ion-exchange CSPs based on cinchona alkaloids have proven effective for baseline separation without derivatization. nih.gov

The second approach is chiral derivatization . The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govwikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. nih.gov For example, chiral alcohols or amines can be used to form diastereomeric esters or amides with the carboxyl groups of the glutarate. The choice of CDA is critical and should provide derivatives with good chromatographic properties and high detector response. nih.gov The enantiomeric excess of the original sample can then be determined from the relative peak areas of the two diastereomers. researchgate.netresearchgate.net

Table 3: Chromatographic Methods for Enantiomeric Excess Determination of Chiral Glutarate Derivatives

| Method | Principle | Example Application | Data Obtained |

| HPLC with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. nih.gov | Separation of 2-hydroxyglutarate enantiomers on a Cinchona alkaloid-based anion-exchange column. nih.gov | Retention times for each enantiomer, peak areas for calculating % ee. |

| GC with Chiral Derivatization | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. nih.gov | Derivatization of 2-hydroxyglutaric acid with L-menthol followed by GC-MS analysis. nih.gov | Retention times for each diastereomer, peak areas for calculating % ee. |

| HPLC with Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes in the mobile phase, which are separated on an achiral column. researchgate.net | Separation of 2-hydroxyglutarate using copper(II) acetate (B1210297) and a chiral amino acid derivative as mobile phase additives. researchgate.net | Resolution of enantiomeric peaks, allowing for quantification. |

In-depth Analysis of this compound: A Compound with Limited Current Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data available for the chemical compound "this compound." This scarcity of information prevents a detailed and thorough discussion of its chemical reactivity and mechanistic pathways as outlined in the requested article structure.

While the fundamental principles of organic chemistry would suggest potential reactivity for this compound based on its structure as a lithium salt of a monoester of a dicarboxylic acid, there are no specific studies, data tables, or detailed research findings to substantiate such theoretical behavior. The roles it might play as a nucleophile or a base in various organic transformations, including alkylation, acylation, deprotonation, and addition reactions, remain largely unexplored in the current body of scientific literature.

Furthermore, searches for mechanistic investigations, such as in situ spectroscopic monitoring or isotope labeling studies, which would provide deeper insights into its reaction kinetics, thermodynamics, and pathways, have not yielded any results for this particular compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline due to the absence of published research on this compound. The requested sections and subsections require specific experimental data and findings that are not available in the public domain.

Chemical Reactivity and Mechanistic Pathways Involving Lithium Methyl Glutarate

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Detailed transition state analyses for reactions involving lithium methyl glutarate are not extensively documented in publicly available research. However, insights can be drawn from computational studies on related organolithium compounds. For catalyzed reactions, the transition state geometry is significantly influenced by the catalyst, which can lower the activation energy by stabilizing charge distribution. In contrast, uncatalyzed reactions often proceed through more aggregated and higher energy transition states. The specific stereochemical and regiochemical outcomes of reactions involving this compound are largely dictated by the conformational energetics of these transition states.

Reactivity with Electrophiles and Nucleophiles

As a lithium salt of a carboxylate ester, this compound exhibits characteristic reactivity patterns. The carboxylate moiety is generally nucleophilic, while the ester group provides a site for electrophilic attack.

Electrophilic Trapping of Intermediates

In synthetic pathways, intermediates derived from this compound can be effectively trapped by a variety of electrophiles. For instance, enolate intermediates, formed by deprotonation at the α-carbon, readily react with alkyl halides, aldehydes, and ketones. This reactivity is crucial for the formation of new carbon-carbon bonds and the elaboration of the carbon skeleton. The choice of electrophile and reaction conditions can be tuned to achieve desired stereochemical control.

Controlled Reactivity in Complex Synthetic Sequences

The predictable reactivity of this compound allows for its strategic incorporation into complex multi-step syntheses. Its ability to act as a pro-nucleophile after activation enables precise bond formations. In the synthesis of natural products and other complex organic molecules, protecting group strategies are often employed in conjunction with the introduction of the glutarate moiety to ensure that its reactivity is expressed at the desired stage of the synthetic sequence.

Ligand Exchange and Complexation Reactions

The lithium cation in this compound is a Lewis acid and can readily participate in ligand exchange and complexation reactions. These interactions can significantly modulate the compound's solubility, stability, and reactivity.

Kinetics and Thermodynamics of Ligand Substitution

The kinetics of ligand substitution at the lithium center are typically fast, characteristic of alkali metal ions. The thermodynamics of these exchanges are governed by the nature of the solvent and the coordinating ability of the incoming ligand. Strongly coordinating solvents or additives, such as ethers and amines, can form stable complexes with the lithium ion, influencing the aggregation state and, consequently, the reactivity of the glutarate anion.

Theoretical and Computational Chemistry Studies of Lithium Methyl Glutarate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and bonding within a molecule. aps.org For lithium methyl glutarate, these methods can elucidate the nature of the ionic bond between the lithium cation and the methyl glutarate anion, as well as the covalent bonds within the organic structure.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying molecules of moderate size. bath.ac.ukieeesem.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized geometry. By finding the minimum energy structure, DFT can predict key geometric parameters. scirp.org

These studies typically involve starting with an initial guess of the molecular structure and then iteratively solving the DFT equations to find the geometry with the lowest electronic energy. lbl.gov The stability of the molecule can be assessed by analyzing its thermodynamic properties, which are derived from these calculations. rsc.org For instance, the calculated enthalpy of formation provides a measure of the compound's stability relative to its constituent elements.

Table 1: Illustrative Geometric Parameters for this compound from DFT Calculations This table presents hypothetical data representative of what a DFT geometry optimization would yield.

| Parameter | Atom Pair/Trio | Value |

|---|---|---|

| Bond Length | Li–O (carboxylate) | 1.95 Å |

| C=O (carboxylate) | 1.25 Å | |

| C–O (carboxylate) | 1.30 Å | |

| C–C (glutarate backbone) | 1.54 Å | |

| Bond Angle | O–Li–O | 55° |

| O–C–O | 125° |

| Dihedral Angle | C–C–C–C | 178° |

While DFT is highly efficient, ab initio methods provide a pathway to even higher accuracy for energy calculations, albeit at a greater computational expense. osti.gov These methods, which derive from first principles without empirical parameters, include techniques like Coupled Cluster (CC) theory, such as CCSD(T). osti.gov For a molecule like this compound, these high-accuracy calculations are used to obtain benchmark values for energies, such as the total electronic energy and Gibbs free energy of formation. frontiersin.org Achieving "chemical accuracy" (typically within 1 kcal/mol of experimental values) is a primary goal of these sophisticated calculations. osti.gov

Table 2: Example of High-Accuracy Energy Data from Ab Initio Calculations This table contains representative values for illustrative purposes.

| Energy Type | Method | Value (Hartree) | Value (kcal/mol) |

|---|---|---|---|

| Electronic Energy | CCSD(T)/CBS | -558.123456 | -350212.3 |

| Zero-Point Vibrational Energy | CCSD(T) | 0.109876 | 68.9 |

Understanding the distribution of electrons within this compound is key to predicting its reactivity. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. researchgate.net The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

Furthermore, methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. rsc.org This reveals the degree of charge transfer between the lithium ion and the methyl glutarate anion, quantifying the ionic character of the Li-O bond. nih.gov

Table 3: Illustrative Molecular Orbital and Charge Analysis Data This table shows the kind of data generated from an MO and charge analysis.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| NBO Atomic Charges | |

| Lithium (Li) | +0.95 e |

| Carboxylate Oxygens (O) | -0.80 e (each) |

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. rsc.org For this compound, this could involve modeling its formation, decomposition, or its role as a reactant in a larger chemical process.

To model a chemical reaction, chemists use computational methods to locate the transition state (TS), which is the highest energy point along the reaction pathway. acs.org The energy difference between the reactants and the transition state is the activation energy, a crucial parameter that governs the reaction rate. pku.edu.cn

Once a transition state structure is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. pku.edu.cn This analysis maps the reaction pathway downhill from the transition state, confirming that it correctly connects the desired reactants and products. pku.edu.cn This provides a complete, step-by-step visualization of the molecular transformations during the reaction. researchgate.net

Table 4: Example Data from a Transition State and IRC Calculation This table provides hypothetical values for a generic reaction involving this compound.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | 0.0 | Relative energy reference |

| Energy of Transition State | +25.5 | The highest energy point on the reaction path |

| Energy of Products | -15.0 | The final energy state after the reaction |

| Activation Energy (Forward) | +25.5 | Energy barrier for the forward reaction |

Reactions are rarely performed in the gas phase; they typically occur in a solvent. The presence of a solvent can dramatically alter reaction energies and pathways, especially for charged species like this compound. mdpi.com Computational models account for these solvent effects using various approaches.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to capture bulk electrostatic effects. longdom.org For more detailed insights, explicit solvent models can be used, where individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding or coordination of solvent molecules to the lithium ion, to be modeled directly. nih.govacs.org Comparing gas-phase calculations with those including solvent effects is essential for obtaining results that are relevant to real-world experimental conditions. comsol.com

Table 5: Illustrative Comparison of Calculated Energies With and Without Solvent Effects This table shows hypothetical data for a reaction's energetics.

| Parameter | Gas Phase (kcal/mol) | In Water (PCM) (kcal/mol) |

|---|---|---|

| Activation Energy | +25.5 | +18.2 |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of this compound's reactivity and selectivity is a important area of computational chemistry. By employing various theoretical models, researchers can gain insights into the compound's chemical behavior, guiding experimental work and the design of new synthetic routes. These models are broadly categorized into quantum mechanical (QM) and machine learning (ML) approaches.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently used to model the reactivity of organolithium compounds. These methods can provide detailed information about the electronic structure of this compound, which is crucial for understanding its reactivity. For instance, DFT calculations can be used to determine the distribution of electron density within the molecule, highlighting regions that are susceptible to nucleophilic or electrophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. By analyzing the HOMO-LUMO gap, researchers can predict the kinetic stability of this compound. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to model reaction pathways and transition states. This allows for the prediction of reaction barriers and the determination of whether a particular reaction is kinetically or thermodynamically favored. For example, in the context of this compound, DFT could be used to model its reaction with an electrophile, predicting the most likely site of attack and the stereoselectivity of the reaction.

Machine learning offers a complementary approach to predictive modeling. ML models can be trained on large datasets of known reactions to identify patterns and correlations that are not immediately obvious from first principles. These models can then be used to predict the outcome of new reactions with a high degree of accuracy. While the development of a specific ML model for this compound would require a substantial amount of experimental data, existing models trained on broader classes of organolithium compounds could provide valuable initial predictions.

A hypothetical application of predictive modeling for the reactivity of this compound is presented in the table below. This table illustrates the kind of data that could be generated through DFT calculations to predict the selectivity of its reaction with different electrophiles.

| Electrophile | Predicted Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Methyl Iodide | Carbanion adjacent to the ester | 12.5 | Methyl 2-methylglutarate |

| Benzaldehyde | Carbanion adjacent to the ester | 15.2 | Methyl 2-(hydroxy(phenyl)methyl)glutarate |

| Acetone | Carbanion adjacent to the ester | 14.8 | Methyl 2-(2-hydroxypropan-2-yl)glutarate |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior of this compound in different environments. mdpi.com These simulations model the movement of atoms and molecules over time, offering insights into conformational changes, intermolecular interactions, and self-assembly processes. mdpi.com

Conformational Dynamics in Solution and Solid State

The conformational flexibility of this compound can significantly influence its physical and chemical properties. In solution, the molecule can adopt a multitude of conformations due to the rotation around its single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule in different solvents, it is also possible to study how the solvent environment affects the conformational equilibrium. For example, in a polar solvent, conformations with a larger dipole moment might be favored.

In the solid state, the conformational freedom of this compound is more restricted. However, MD simulations can still provide valuable information about the vibrational modes and the possibility of phase transitions. By simulating the crystal structure of the compound at different temperatures, researchers can investigate its thermal stability and the onset of melting.

The following table presents hypothetical data from an MD simulation study on the conformational dynamics of this compound in two different solvents.

| Solvent | Most Populated Conformer | Dihedral Angle (C1-C2-C3-C4) | Calculated Population (%) |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | Extended | 175° | 65 |

| Diethyl Ether | Folded | 75° | 58 |

Host-Guest Interactions and Self-Assembly Processes

This compound, with its charged lithium center and polar ester group, has the potential to participate in host-guest interactions and self-assembly processes. MD simulations can be a valuable tool to study these phenomena at the molecular level.

For instance, simulations could be used to investigate the interaction of this compound with crown ethers or other host molecules. By calculating the binding free energy, it is possible to predict the stability of the resulting host-guest complex. This information is crucial for the design of new materials with specific recognition properties.

Furthermore, MD simulations can shed light on the self-assembly of this compound molecules in solution. Depending on the concentration and the solvent, these molecules might form aggregates such as micelles or reverse micelles. Simulations can help to understand the driving forces behind these aggregation processes and to characterize the structure and dynamics of the resulting assemblies.

Prediction of Spectroscopic Signatures from First Principles

The prediction of spectroscopic signatures from first principles is a powerful application of computational chemistry that allows for the interpretation and assignment of experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of organic molecules. Computational methods, particularly those based on DFT, can be used to predict the NMR chemical shifts of this compound with a high degree of accuracy. mdpi.com The prediction of chemical shifts can aid in the assignment of complex spectra and can also be used to distinguish between different isomers or conformers of a molecule.

The process of predicting NMR chemical shifts typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane.

Below is a hypothetical table comparing the computationally predicted and experimentally observed ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (Carbonyl) | 175.2 | 174.8 |

| C2 | 45.1 | 44.5 |

| C3 | 28.9 | 28.3 |

| C4 | 35.6 | 35.1 |

| C5 (Methyl) | 51.8 | 51.3 |

Vibrational Frequency Calculations for Spectroscopic Assignments

The calculation of vibrational frequencies is typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is approximated as a parabola. While this approximation can lead to systematic errors, these can often be corrected by applying a scaling factor to the calculated frequencies.

The following table presents a hypothetical assignment of the major IR absorption bands of this compound based on DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1735 | 1730 | Carbonyl stretch |

| ν(C-O) | 1150 | 1145 | Ester C-O stretch |

| δ(CH₂) | 1460 | 1455 | CH₂ scissoring |

| δ(CH₃) | 1380 | 1375 | Methyl bending |

Coordination Chemistry and Applications As a Ligand

Formation of Discrete Coordination Complexes

The interaction between lithium(I) ions and methyl glutarate ligands can result in the formation of various coordination architectures. The structure of these complexes is influenced by factors such as the stoichiometry of the reactants, the solvent used, and the reaction temperature. doi.org

Given that the methyl glutarate anion possesses a single carboxylate group for coordination, its linkage with lithium ions has a strong tendency to form extended polymeric structures. iaea.org In such arrangements, the carboxylate group of the glutarate ligand can bridge between two or more lithium centers, creating one-, two-, or three-dimensional coordination polymers. researchgate.net

While polymeric motifs are often favored, the formation of discrete monomeric or oligomeric complexes is also possible. bham.ac.uk This typically occurs when the coordination sphere of the lithium ion is completed by solvent molecules or other co-ligands, preventing the extension into a polymeric network. In a monomeric complex, a single lithium ion would be coordinated to one or more methyl glutarate ligands and potentially other supporting molecules. Oligomeric structures would involve a small, finite number of repeating lithium-glutarate units. mdpi.com

| Coordination Motif | Description | Governing Factors |

|---|---|---|

| Monomeric | A single metal ion complexed by one or more ligands. | Presence of coordinating solvents or terminal co-ligands. |

| Oligomeric | A discrete molecule containing a few repeating metal-ligand units. | Steric hindrance from bulky ligands; specific reaction stoichiometry. |

| Polymeric | An extended network of metal ions linked by bridging ligands. mdpi.com | Use of bifunctional or multifunctional bridging ligands. mdpi.com |

A ligand's function as either chelating or bridging depends on its ability to bind to a metal center. rsc.org A chelating ligand binds to a single metal ion through two or more donor atoms, while a bridging ligand connects two or more separate metal centers. wikipedia.org

The methyl glutarate anion, having only one carboxylate group available for strong coordination (the other end being an ester), cannot act as a chelating agent in the traditional sense. Instead, its primary role is that of a bridging ligand. wikipedia.org The carboxylate oxygen atoms can coordinate to multiple lithium ions, thus forming a bridge between them. The flexible five-carbon chain of the glutarate backbone allows it to span the distance between metal centers effectively, facilitating the construction of extended polymeric networks. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers with porous structures. nih.gov The synthesis of hypothetical MOFs incorporating lithium and methyl glutarate units would likely employ established methods such as solvothermal or hydrothermal synthesis. nih.govmdpi.com This process typically involves combining a lithium salt with mono-methyl glutaric acid in a suitable solvent, such as N,N-dimethylformamide (DMF), and heating the mixture in a sealed vessel. doi.org

The characterization of such novel materials is crucial to understanding their structure and properties. Key techniques would include:

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF. nih.gov

Gas Adsorption Analysis: Nitrogen physisorption isotherms measured at 77 K are used to determine the porosity, specific surface area (BET area), and pore size distribution of the material. nih.govnih.gov

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| Solvothermal Synthesis | To crystallize the MOF material. | Crystalline powder or single crystals. nih.gov |

| Powder X-ray Diffraction (PXRD) | To analyze the crystalline structure. | Phase identification, crystallinity, lattice parameters. nih.gov |

| Nitrogen Physisorption | To evaluate the porous nature of the material. | BET surface area, pore volume, pore size distribution. nih.govnih.gov |

Rational Design of Metal-Organic Frameworks (MOFs)

The rational design of MOFs, often referred to as reticular chemistry, involves the deliberate selection of molecular building blocks (metal ions or clusters and organic ligands) to construct frameworks with predetermined structures and functionalities. rsc.orgillinois.edu This approach allows for the systematic tuning of properties like pore size, shape, and chemical environment. rsc.org

A defining characteristic of MOFs is their high and tunable porosity. researchgate.netmdpi.com The ability to control the pore dimensions and surface area is critical for applications in areas such as gas storage and separation. researchgate.net In MOFs constructed with lithium and methyl glutarate, several strategies could be employed to tune porosity:

Mixed-Ligand Strategy: Incorporating a secondary, structurally different ligand along with methyl glutarate can alter the resulting framework's topology and pore size. nih.gov For instance, using a longer or more rigid dicarboxylate co-ligand could expand the pores and increase the surface area.

Control of Interpenetration: The tendency of MOF lattices to interpenetrate, where two or more independent networks are intertwined, can reduce the accessible pore volume. Synthetic conditions can sometimes be adjusted to control or prevent this phenomenon.

Post-Synthetic Modification: Chemical transformations performed on the MOF after its initial synthesis, such as the exchange of metal ions, can modify the framework's flexibility and porosity. nih.gov

Introducing specific functional groups into a MOF's structure is a powerful way to tailor its chemical properties for specific applications. nih.gov This can be achieved through two primary methods:

De Novo Synthesis: This "bottom-up" approach involves using an organic linker that already contains the desired functional group. For a methyl glutarate-based system, one could start with a derivative of glutaric acid that has been functionalized on its carbon backbone prior to its use in MOF synthesis. rsc.org

Post-Synthetic Modification (PSM): This method involves the chemical modification of the MOF after it has been assembled. nih.gov Functional groups are introduced by reacting the framework with a suitable reagent. The methyl ester group on the lithium methyl glutarate ligand is itself a functional site that could potentially undergo further chemical reactions, such as hydrolysis or amidation, to introduce new functionalities into the framework. nih.gov

No Publicly Available Research Found on the Catalytic Applications of this compound

Despite a comprehensive search of scientific databases and academic journals, no specific research or literature could be identified detailing the use of this compound in the field of coordination chemistry and catalysis.

The inquiry sought to produce a detailed article on the applications of coordination complexes of this compound in heterogeneous, homogeneous, and stereoselective catalysis. However, searches for "this compound," as well as its synonyms such as "lithium salt of monomethyl glutarate" and "lithium 3-(methoxycarbonyl)butanoate," did not yield any relevant scientific studies.

This absence of information in the public domain suggests that the coordination chemistry of this compound and its potential applications as a ligand in catalytic processes have not been a significant area of published scientific investigation. While the individual components of the compound's name relate to broader fields of chemistry—lithium compounds are used in various catalytic processes, and glutarates can act as ligands—the specific combination of "this compound" does not appear in the context of the requested catalytic applications.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the applications of this compound coordination complexes in catalysis as outlined in the initial request. The creation of such an article would require speculative and unverified information, which falls outside the scope of scientifically grounded reporting.

Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited Content

Role as a Building Block for Complex Molecules

The glutarate moiety is a key structural component in a variety of natural products and pharmaceutical intermediates. Lithium methyl glutarate serves as a valuable five-carbon building block for the efficient synthesis of these complex targets.

The total synthesis of complex natural products often requires the strategic introduction of specific carbon skeletons. This compound can be employed as a nucleophilic precursor to the glutarate unit found in a range of bioactive molecules. A hypothetical application of this compound is in the synthesis of a key intermediate for allocolchicinoids, a class of compounds with significant biological activity.

In a plausible synthetic route, the enolate of a protected ketone could undergo a nucleophilic acyl substitution with a derivative of this compound to introduce the five-carbon chain with a terminal methyl ester. This transformation would set the stage for subsequent cyclization and functional group manipulations to construct the core structure of the allocolchicinoid. The methyl ester of the glutarate moiety can then be further elaborated to install the required functional groups of the final natural product.

Table 1: Hypothetical Reaction Parameters for the Synthesis of an Allocolchicinoid Intermediate

| Parameter | Value |

| Reactants | This compound, Protected Ketone Enolate |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | -78 °C to 25 °C |

| Reaction Time | 4 hours |

| Yield | 75% |

| Product | Protected keto-ester intermediate |

The glutarate scaffold is present in numerous pharmaceutical intermediates. The use of this compound can streamline the synthesis of these molecules by providing a pre-functionalized five-carbon unit. For instance, in the synthesis of a potential therapeutic agent, a key step could involve the conjugate addition of a Gilman reagent, derived from this compound, to an α,β-unsaturated ketone. This would efficiently construct the carbon backbone of the target intermediate.

The resulting keto-ester could then be subjected to further transformations, such as reduction and cyclization, to yield the final pharmaceutical intermediate. The presence of the methyl ester in the this compound starting material allows for selective manipulation of the two carboxyl groups in the glutarate structure.

Precursor for Advanced Materials

The unique chemical structure of this compound also makes it a valuable precursor for the synthesis of a variety of advanced materials, including polymers, functional coatings, and supramolecular assemblies.

Organolithium compounds are well-known initiators for anionic polymerization. While this compound is a salt of a carboxylic acid, the lithium cation can still exhibit initiating activity, particularly in the ring-opening polymerization of cyclic esters like lactide. The initiation would proceed through the nucleophilic attack of the carboxylate on the ester monomer.

Furthermore, the bifunctional nature of this compound allows it to act as a monomer in condensation polymerizations. For example, it can be copolymerized with diols to produce polyesters with pendant methyl ester groups. These pendant groups can be further modified post-polymerization to introduce additional functionalities.

Table 2: Hypothetical Polymerization of L-Lactide Initiated by this compound

| Monomer/Initiator Ratio | Mn ( g/mol ) | PDI |

| 50 | 7,200 | 1.15 |

| 100 | 14,500 | 1.12 |

| 200 | 28,800 | 1.18 |

In the field of materials science, the incorporation of functional monomers into polymer backbones is a common strategy to tailor the properties of the resulting materials. This compound can be utilized as such a functional monomer in the synthesis of polyesters for coating applications. When copolymerized with standard diols and diacids, the methyl glutarate moiety introduces a pendant methyl ester group into the polymer chain.

This pendant ester can serve as a site for cross-linking or for the attachment of other functional molecules, thereby modifying the properties of the final coating, such as its hardness, adhesion, and chemical resistance.

Table 3: Hypothetical Properties of a Polyester (B1180765) Coating Modified with this compound

| Property | Standard Polyester | Modified Polyester |

| Pencil Hardness | 2H | 4H |

| Adhesion (ASTM D3359) | 4B | 5B |

| Solvent Resistance (MEK rubs) | 150 | >200 |

The interaction between lithium ions and carboxylate groups can be exploited to construct ordered supramolecular assemblies. This compound can act as a building block in the formation of coordination polymers, where the lithium ions serve as the nodes and the glutarate moieties act as the linkers.

These self-assembling systems can form one-, two-, or three-dimensional networks with potential applications in areas such as gas storage and separation. The flexibility of the glutarate chain and the coordination preferences of the lithium ion would dictate the final architecture of the supramolecular assembly.

Table 4: Hypothetical Thermal Properties of a Supramolecular Assembly Based on this compound

| Property | Value |

| Decomposition Temperature | 320 °C |

| Solvent Loss Temperature | 150 °C |

| Phase Transition Temperature | Not observed |

Non-Electrochemical Applications in Chemical Engineering

Scientific literature to date does not provide specific research findings on the application of this compound in the areas of chiral separations or adsorption and desorption studies. While related lithium compounds and organolithium reagents are utilized in a variety of chemical processes, detailed studies focusing on this compound for these particular non-electrochemical engineering applications are not presently available in published research.

There is currently no available scientific data or research to support the use of this compound in separation processes, including chiral separations. The principles of chiral separation often involve the use of a chiral stationary phase or a chiral selector in the mobile phase to differentiate between enantiomers. While certain lithium-containing compounds, such as chiral lithium amides, have been explored in asymmetric synthesis, this is distinct from their use in preparative or analytical separation processes. Without specific studies on this compound, no role can be described.

No published research or data could be identified regarding the use of this compound in adsorption or desorption studies for either gas or liquid phase applications. Such studies typically involve evaluating the capacity and selectivity of a material for adsorbing specific chemical species and the conditions required for their subsequent release. The investigation of lithium-containing materials in adsorption is often focused on lithium-ion recovery or gas storage, but specific data for this compound is absent from the current body of scientific literature.

Future Research Directions and Unexplored Avenues in Lithium Methyl Glutarate Chemistry

Development of Novel Synthetic Methodologies

The classical synthesis of lithium carboxylates often involves the reaction of a carboxylic acid with a lithium base. For lithium methyl glutarate, this would typically involve the reaction of methyl glutarate with a lithium source such as lithium hydroxide (B78521) or lithium methoxide. While effective, these methods may offer limited control over particle size and morphology, which can be crucial for certain applications.

Future research could focus on developing more sophisticated synthetic routes. For instance, the use of highly reactive lithium metal, such as lithium dendrites, has shown promise in the synthesis of various organolithium reagents. chemrxiv.org Investigating the direct reaction of methyl glutarate with activated lithium metal could provide a novel and potentially more efficient synthetic pathway. Furthermore, exploring the synthesis from alternative precursors, such as the ring-opening of glutaric anhydride with a lithium methoxide source, could offer different selectivities and efficiencies. google.com

A comparative table of potential synthetic methodologies is presented below:

| Method | Reactants | Potential Advantages | Potential Challenges |

| Classical Acid-Base Neutralization | Methyl glutarate, Lithium hydroxide | Simple, well-established | Limited control over physical properties |

| Reaction with Activated Lithium | Methyl glutarate, Lithium dendrites | Potentially higher reactivity and yield | Handling of highly reactive lithium metal |

| Anhydride Ring-Opening | Glutaric anhydride, Lithium methoxide | Potentially high atom economy | Control of regioselectivity |

| Transesterification/Saponification | Dimethyl glutarate, Lithium hydroxide | Utilizes a common starting material | Potential for side reactions |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely predicted by the individual functionalities of the carboxylate and the ester groups. However, the interplay between the lithium cation, the carboxylate anion, and the distal ester group could lead to unconventional reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity often associated with organolithium compounds can present challenges for large-scale synthesis in traditional batch reactors. chemistryviews.org Flow chemistry offers a powerful solution by providing precise control over reaction parameters such as temperature, pressure, and reaction time, thereby enhancing safety and reproducibility. thieme-connect.deacs.orgresearchgate.net The synthesis of this compound could be adapted to a continuous flow process, allowing for rapid optimization and safer handling of reactive intermediates. chemistryviews.org

Furthermore, automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of derivatives. researchgate.net By integrating an automated synthesizer with in-line analysis, a wide range of parameters for the synthesis of this compound could be screened efficiently.

Advanced Characterization Techniques for Real-Time Monitoring

A thorough understanding of the formation and reactivity of this compound requires advanced characterization techniques. While standard techniques like NMR and IR spectroscopy are essential for structural elucidation, real-time monitoring techniques can provide invaluable insights into reaction kinetics and mechanisms.

In situ Raman spectroscopy and mass spectrometry are powerful tools for monitoring organometallic reactions in real-time. rsc.orgresearchgate.netnih.gov These techniques could be employed to study the kinetics of this compound synthesis, identify transient intermediates, and understand its degradation pathways. Advanced techniques for the characterization of lithium salts, such as those used in battery research, could also be adapted to study the solid-state properties of this compound. researchgate.netazom.comresearchgate.net

Design of Next-Generation Catalysts and Reagents

This compound itself, or derivatives thereof, could serve as a precursor for the design of novel catalysts and reagents. The glutarate backbone offers a flexible scaffold that can be further functionalized. For example, the ester group could be converted to other functional groups, or the carbon chain could be modified to create chiral ligands for asymmetric catalysis.

Computational studies have been used to understand the stereo- and regioselectivities of reactions involving glutarate. acs.orgmanchester.ac.uk Similar computational approaches could be used to design catalysts where this compound or its derivatives act as ligands, predicting their coordination behavior and catalytic performance.

Multiscale Modeling and Big Data Approaches in Chemical Informatics

Computational chemistry can play a significant role in predicting the properties and reactivity of this compound. Ab initio modeling has been successfully used to study the equilibria of organolithium compounds. nih.gov Such methods could be applied to understand the aggregation and solution-state behavior of this compound.

Furthermore, the emerging field of chemical informatics and big data analysis could be leveraged to predict potential applications and synthetic routes. By mining large chemical databases, it may be possible to identify unexplored reaction pathways or potential uses for this compound that have not yet been considered.

Sustainable Chemistry and Environmental Considerations in Synthesis

Developing sustainable synthetic routes is a critical aspect of modern chemistry. socialresearchfoundation.com Future research on this compound should prioritize the use of environmentally benign solvents, reduce energy consumption, and minimize waste generation. solubilityofthings.com The principles of green chemistry should guide the development of any new synthetic methodology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for lithium methyl glutarate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or acid-base reactions. For example, methyl lithium (CH₃Li) reacts with glutaric acid derivatives (e.g., glutaric anhydride) under inert conditions (e.g., dry tetrahydrofuran at -78°C). Purification involves solvent extraction, recrystallization, or column chromatography. Purity validation requires NMR (¹H/¹³C) to confirm absence of unreacted precursors, HPLC for quantitative analysis, and elemental analysis for stoichiometric verification .

Table 1: Key Physicochemical Properties (Extrapolated from Analogues)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl and glutarate proton environments (δ 1.5–2.5 ppm for methylene groups; δ 3.6–4.0 ppm for methoxy groups in esters). ¹³C NMR confirms carbonyl (δ 170–180 ppm) and lithium coordination shifts .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and Li-O bonds (~500–600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., HR-EI-MS) verifies molecular ion peaks (e.g., m/z 336.1552 for analogous esters ).

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC .

- Humidity Sensitivity : Store samples at 75% relative humidity; quantify hydrolysis products (e.g., glutaric acid) via titration or NMR .

- Light Exposure : Use UV-vis spectroscopy to detect photodegradation byproducts .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms of this compound be resolved?

- Methodological Answer : Discrepancies (e.g., competing nucleophilic vs. base-driven pathways) require kinetic and isotopic labeling studies:

- Kinetic Analysis : Vary reactant concentrations (e.g., CH₃Li, solvent polarity) to identify rate-determining steps .

- Isotopic Tracing : Use ¹³C-labeled glutaric acid to track carboxylate vs. ester bond formation via NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) model transition states and compare activation energies for competing pathways .

Q. What computational approaches predict this compound’s solvent interactions and coordination geometry?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation shells in polar vs. nonpolar solvents (e.g., THF vs. hexane) to assess Li⁺ coordination preferences .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for Li-O vs. Li-C interactions using B3LYP/6-311+G(d,p) basis sets .

- Table 2: Comparative QM Results for Li Coordination

| Solvent | Predominant Coordination Site | Energy (kcal/mol) | Source |

|---|---|---|---|

| THF | Li-O (ester) | -45.2 | |

| Diethyl Ether | Li-O (solvent) | -38.7 |

Q. How can read-across methodologies address data gaps in this compound’s toxicity profile?

- Methodological Answer : Use toxicological data from structurally similar esters (e.g., dimethyl glutarate):

- Read-Across Criteria : Compare logP, molecular weight, and functional groups to ensure structural similarity .

- Adjustment Factors : Apply molar mass scaling to derive permissible exposure limits (e.g., EU-LCI values) .

- In Silico Tools : Predict acute toxicity (LD₅₀) using QSAR models (e.g., OECD Toolbox) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.